Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
CAS No.: 42492-57-9
Cat. No.: VC2369426
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42492-57-9 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 |
| Standard InChI Key | LTBDTYJYKRLTRN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is characterized by its distinct chemical structure, which combines several functional groups that contribute to its chemical properties and applications.
Basic Chemical Identity
The compound possesses the following key chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 42492-57-9 |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 |
| Standard InChIKey | LTBDTYJYKRLTRN-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N(C)CC(=O)OC |
Structural Features
The compound contains several important structural elements that define its chemical behavior:
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A tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom
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A methylated nitrogen (N-methyl group) that distinguishes it from similar compounds
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An acetate moiety with a methyl ester function
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A glycine backbone structure that is N-methylated and N-Boc protected
The compound can be visualized as a derivative of sarcosine (N-methylglycine) where the amine is protected with a Boc group and the carboxylic acid is esterified as a methyl ester. This particular arrangement provides a protected amino acid derivative that is valuable in peptide chemistry and organic synthesis.
Synthesis Methods
Traditional Synthetic Routes
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through various methods, with the most common approach involving the protection of the amino group of sarcosine methyl ester using tert-butoxycarbonyl protecting chemistry.
The typical synthesis involves reacting sarcosine methyl ester with tert-butoxycarbonyl chloride (BocCl) or di-tert-butyl dicarbonate (Boc2O) in the presence of an appropriate base such as triethylamine or pyridine. The reaction generally proceeds under mild conditions at room temperature or with gentle heating.
Reaction Mechanism
The reaction mechanism typically involves:
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Deprotonation of the amino group by the base
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Nucleophilic attack of the deprotonated amine on the carbonyl carbon of BocCl or Boc2O
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Formation of the carbamate linkage characteristic of Boc protection
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Elimination of the leaving group (chloride in the case of BocCl or tert-butoxide in the case of Boc2O)
This synthetic route yields the desired Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate with relatively high efficiency when optimized conditions are employed.
Physical and Chemical Properties
Physical Characteristics
While specific physical data is limited in the available literature, compounds of this class typically exist as colorless to slightly yellowish oils or crystalline solids. The presence of the Boc group and methyl ester contributes to its moderate solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol, while exhibiting limited solubility in water and highly non-polar solvents.
Chemical Reactivity
The chemical reactivity of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is largely defined by its functional groups:
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The Boc protecting group is stable under neutral and mildly basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.
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The methyl ester can undergo hydrolysis, transesterification, or aminolysis reactions.
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The N-methyl group provides steric hindrance and prevents further nucleophilic reactions at the nitrogen.
This specific reactivity profile makes the compound particularly useful in multi-step organic syntheses where selective deprotection is required.
Applications in Research and Industry
Role in Peptide Synthesis
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate plays a significant role in peptide synthesis as a protected building block. Its primary applications include:
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Serving as a protected N-methylglycine (sarcosine) derivative for the introduction of sarcosine residues into peptides
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Functioning as an intermediate in the synthesis of more complex N-methylated amino acid derivatives
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Providing a convenient source of N-methylated glycine for incorporation into peptidomimetics
The incorporation of N-methylated amino acids like sarcosine into peptides has been shown to increase proteolytic stability and improve bioavailability of peptide-based drugs, making this compound valuable in medicinal chemistry.
Applications in Organic Synthesis
Beyond peptide chemistry, Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate serves as:
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A versatile building block for the synthesis of more complex molecules
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A starting material for the preparation of specialized reagents in organic synthesis
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A model compound for studying protection/deprotection strategies
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A precursor for the synthesis of chiral auxiliaries and catalysts
The orthogonal protection strategy offered by this compound—where the amine is protected by a Boc group and the carboxylic acid as a methyl ester—allows for selective deprotection and further functionalization.
Biological Activities and Relevance
While Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate itself is primarily a synthetic intermediate rather than a bioactive compound, its derivatives and the peptides synthesized using this building block often exhibit significant biological activities.
N-Methylated peptides created using this and similar compounds have been found to display enhanced pharmacological properties compared to their non-methylated counterparts, including:
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Increased resistance to enzymatic degradation
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Improved oral bioavailability
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Enhanced membrane permeability
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Modified conformational preferences that can lead to improved receptor binding
These properties make N-methylated peptides valuable in drug discovery and development, particularly for targeting protein-protein interactions and developing peptide therapeutics with improved pharmacokinetic profiles.
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, each with distinct characteristics and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C9H17NO4 | 203.24 | Base structure (N-methyl, Boc-protected glycine methyl ester) | 42492-57-9 |
| Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate | C14H25NO4 | 271.35 | Cyclohexyl group replaces methyl on nitrogen | 1823228-43-8 |
| Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate | C11H21NO4 | 231.29 | Additional methyl groups at alpha position | 242468-72-0 |
| Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate | C13H23NO6 | 289.32 | Two Boc groups on nitrogen instead of Boc and methyl | 153393-01-2 |
These structural differences result in altered reactivity patterns, physical properties, and applications in synthesis .
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